![molecular formula C14H19N5O3 B5673068 N-cyclopentyl-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide CAS No. 5863-93-4](/img/structure/B5673068.png)
N-cyclopentyl-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
Overview
Description
N-cyclopentyl-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide is a useful research compound. Its molecular formula is C14H19N5O3 and its molecular weight is 305.33 g/mol. The purity is usually 95%.
The exact mass of the compound N-cyclopentyl-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide is 305.14878949 g/mol and the complexity rating of the compound is 491. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-cyclopentyl-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentyl-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Early Discovery Research
N-cyclopentyl-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide: is provided to early discovery researchers as part of a collection of rare and unique chemicals . This compound is used in the initial stages of drug discovery to identify potential therapeutic effects and to understand its interaction with various biological targets.
TRPA1 Channel Blocker
This compound acts as a selective TRPA1 channel blocker . It antagonizes AITC- and formalin-evoked calcium influx, with IC50 values of 6.2 and 5.3 μM respectively . It does not affect other channels like TRPV1, TRPV3, TRPV4, hERG, or NaV1.2, making it a specific tool for studying TRPA1-related pathways and potential pain therapies.
In Vivo Analgesic Potential
Due to its ability to inhibit TRPA1 channels, this compound has been studied for its analgesic potential in vivo. It has been shown to reduce AITC- and formalin-induced flinching, suggesting a role in pain management research .
Mechanism of Action
Target of Action
A similar compound, hc-030031, is known to selectively block the trpa1 channel . The TRPA1 channel is an ankyrin-like ion channel that acts as a sensor for chemical irritants, pain, and cold .
Mode of Action
If we consider the similar compound hc-030031, it antagonizes the trpa1-mediated calcium influx induced by various compounds . This suggests that N-cyclopentyl-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide might interact with its targets in a similar manner, leading to changes in calcium influx.
Biochemical Pathways
The trpa1 channel, which is the target of the similar compound hc-030031, is involved in various physiological processes, including pain and inflammation signaling . Therefore, it is plausible that N-cyclopentyl-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide might affect similar pathways and their downstream effects.
Result of Action
The similar compound hc-030031 is known to antagonize formalin-induced pain , suggesting that N-cyclopentyl-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide might have similar effects.
properties
IUPAC Name |
N-cyclopentyl-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3/c1-17-12-11(13(21)18(2)14(17)22)19(8-15-12)7-10(20)16-9-5-3-4-6-9/h8-9H,3-7H2,1-2H3,(H,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWDFLUQCJCEJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353485 | |
Record name | N-CYCLOPENTYL-2-(1,3-DIMETHYL-2,6-DIOXO-PURIN-7-YL)ACETAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopentyl-2-(1,3-dimethyl-2,6-dioxo-purin-7-YL)acetamide | |
CAS RN |
5863-93-4 | |
Record name | N-CYCLOPENTYL-2-(1,3-DIMETHYL-2,6-DIOXO-PURIN-7-YL)ACETAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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